molecular formula C4H10O3P+ B096707 Phosphonic acid, monobutyl ester CAS No. 16456-56-7

Phosphonic acid, monobutyl ester

Cat. No. B096707
CAS RN: 16456-56-7
M. Wt: 137.09 g/mol
InChI Key: CERDIVAFXRCORQ-UHFFFAOYSA-O
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Description

Phosphonic acid, monobutyl ester, also known as butyl hydrogen phosphonate, is a type of organophosphorus compound . It is a monoalkyl ester formed by the reaction of a phosphoric acid molecule with an alcohol . These esters are especially important in biochemistry and are present in every plant and animal cell .


Synthesis Analysis

Phosphonic acids, including monobutyl ester, can be synthesized through a process called esterification . A series of alkoxy group donors were studied and triethyl orthoacetate was found to be the best reagent as well as a solvent for the performed transformations . Depending on the reaction temperature, mono- or diethyl esters of phosphonic acid were obtained exclusively with decent yields .


Molecular Structure Analysis

The molecular formula of Phosphonic acid, monobutyl ester is C4H11O3P . It has an exact mass of 138.04 and a molecular weight of 138.103 .


Chemical Reactions Analysis

The esterification of phosphonic acids is a complex process that can result in the formation of mono- or diethyl esters of phosphonic acid . The reaction course is significantly influenced by the reaction temperature . At 30°C, monoesters are formed via an intermediate (1,1-diethoxyethyl ester of phosphonic acid). At higher temperatures, similar intermediate forms give diesters or stable and detectable pyrophosphonates which were also consumed to give diesters .


Physical And Chemical Properties Analysis

Phosphonic acid, monobutyl ester has a molar mass of 138.1 . It has an estimated density of 1.083 and a predicted boiling point of 211.3±23.0 °C .

Scientific Research Applications

1. Infrared Spectra and NMR Analysis

Phosphonic acid, monobutyl ester, specifically in the form of monoalkyl esters of (α-anilino-N-benzyl)phosphonic acid, has been extensively studied through infrared spectra and NMR spectral analysis. These studies focus on the structural and spectral characteristics of these compounds and their complexes, revealing their potential in various analytical applications (Tušek-Boz̆ić, 2002), (Tušek-Boz̆ić & Lyčka, 2002).

2. Polymer Electrolytes for Fuel Cells

Phosphonated polysulfone membranes, incorporating phosphonic acid monobutyl ester, have been developed for use in fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for applications in direct methanol fuel cells (Abu-Thabit, Ali, & Zaidi, 2010).

3. Surface Modification and Nanomaterial Synthesis

Phosphonic acids, including monobutyl ester derivatives, are increasingly used for controlling surface and interface properties in hybrid materials, electronic devices, and for the synthesis of nanomaterials. Their applications span across organic electronic devices, photovoltaic cells, biomaterials, biosensors, and nanostructured composite materials (Guerrero et al., 2013).

4. Polymer Synthesis and Applications

Polymers containing phosphonic groups, including those with phosphonic acid monobutyl ester, are utilized due to their fireproofing resistance, adhesive properties on metallic surfaces, and applications in the biomedical field. These polymers are synthesized through various polymerization techniques, including free radical polymerization (Monge et al., 2014).

5. Phosphonate Ester Synthesis

Research has been conducted on the selective esterification of phosphonic acids, leading to the synthesis of phosphonate esters including monobutyl ester. This research provides insight into the synthesis mechanisms and potential applications in various fields, such as material science and chemistry (Trzepizur et al., 2021).

Safety And Hazards

Phosphonic acid, monobutyl ester can be harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye/face protection . In case of ingestion, it is advised to rinse the mouth and not to induce vomiting .

Future Directions

Phosphonic acids and their esters have a wide range of applications in various fields such as chemical biology, medicine, materials, and more . The development of more efficient synthesis methods, like the microwave-accelerated McKenna synthesis, could further enhance their utility .

properties

IUPAC Name

butoxy-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O3P/c1-2-3-4-7-8(5)6/h2-4H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERDIVAFXRCORQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884909
Record name Phosphonic acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, monobutyl ester

CAS RN

16456-56-7
Record name Phosphonic acid, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016456567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, monobutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, monobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen phosphonate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Sasaki, T Oshima, Y Baba - Solvent Extraction Research and …, 2018 - jstage.jst.go.jp
… acid monobutyl ester (OATPM), α-(2-ethylhexyl-amino)-4-tert-butylbenzylphosphonic acid monobutyl ester (EATPM), and α-1-(dodecylamino)octyl-phosphonic acid monobutyl ester (…
Number of citations: 3 www.jstage.jst.go.jp
A Koshimoto, T Oshima, K Ohto… - … Extraction Research and …, 2011 - jstage.jst.go.jp
… [Bis(2-ethylhexyl)amino]methylphosphonic acid (BEAAP) and [bis(2-ethylhexyl)amino]methyl phosphonic acid monobutyl ester (BEAMP) were synthesized as selective extractants for In(…
Number of citations: 20 www.jstage.jst.go.jp
K Akira, O Tatsuya, O Keisuke, B Yoshinari - Solvent Extraction Research …, 2011 - cir.nii.ac.jp
… Two types of bis-alkylaminophosphonic acid, [bis(2-ethylhexyl)amino]methyl phosphonic acid monobutyl ester (BEAMP) and [bis(2-ethylhexyl)amino]methyl phosphonic acid (BEAAP) …
Number of citations: 0 cir.nii.ac.jp
P Cheshire - 2004 - research-repository.st-andrews.ac …
A series of phosphonic acids has been prepared, containing the 2, 2, 6, 6-tetramethyl piperidine (TMP) moiety, which is known to be an active light stabilizer from the class of hindered …
MA Markowitz, G Deng, BP Gaber - Langmuir, 2000 - ACS Publications
… , ethyl methylphosphonate, dibutyl butylphosphonate, dimethyl methyl phosphate, diphenyl methylphosphate, (2,6-dinitro-4-trifluoromethyl phenyl)phosphonic acid monobutyl ester, and …
Number of citations: 62 pubs.acs.org
RV Dumitru - 2005 - search.proquest.com
The first committed step in methanopterin biosynthesis is catalyzed by 4-(beta-D-ribofuranosyl) aminobenzene 5′-phosphate (RFA-P) synthase. Unlike all known phosphor-…
Number of citations: 1 search.proquest.com
C Jiang, X Sun - Desalination and Water Treatment, 2016 - Taylor & Francis
This paper presents a study on the stability of emulsion liquid membrane (ELM) and membrane phase reaction spectrum in NH 3 ·H 2 O system. ELM was made up of kerosene, Span 80…
Number of citations: 7 www.tandfonline.com
P CHINA - Proceedings of the Second International Symposium …, 1990 - World Scientific
Number of citations: 0
Q Su - 1990 - World Scientific
Number of citations: 0

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